
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, also known as 5-methoxy-2-methyl-4-nitroaniline-2-chloroacetamide, is a synthetic compound used in a variety of scientific research applications. It is a derivative of aniline, a simple aromatic amine, and has a unique chemical structure that makes it a useful tool for scientists in various fields of study. This compound is relatively easy to synthesize and has a variety of biochemical and physiological effects that make it a valuable tool for laboratory experiments.
科学研究应用
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is a useful tool for scientists in various fields of research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme inhibition, drug metabolism, and signal transduction pathways. It has also been used in the development of new drugs, as well as in the study of drug resistance in bacteria and other organisms.
作用机制
The exact mechanism of action of 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is not fully understood. However, it is thought to interact with proteins and enzymes in a manner similar to other aniline derivatives. It is believed to bind to active sites on proteins and enzymes, inhibiting their activity and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules, as well as to induce changes in gene expression and cell signaling pathways. It has also been shown to have an effect on the metabolism of drugs and other compounds, as well as to affect the growth and development of organisms.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound is relatively unstable and can degrade over time, so it is important to store it properly and use it within a reasonable timeframe.
未来方向
There are a number of potential future directions for research involving 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide. One possibility is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. It could also be used as a tool to investigate the effects of environmental pollutants on human health, as well as its potential as an anti-cancer agent. Finally, further research could be conducted to explore its potential as a drug delivery system and its ability to target specific cells and tissues.
合成方法
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide can be synthesized by reacting 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitroaniline with 2-chloroacetamide in an aqueous solution. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by the addition of a reducing agent such as sodium borohydride. The resulting product is a yellow-colored solid that can be isolated and purified by column chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-chloroacetyl chloride with 5-methoxy-2-methyl-4-nitroaniline in the presence of a base to form the intermediate 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "5-methoxy-2-methyl-4-nitroaniline", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-methyl-4-nitroaniline in a solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution.", "Step 3: Slowly add 2-chloroacetyl chloride to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
CAS 编号 |
379255-45-5 |
产品名称 |
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide |
分子式 |
C10H11ClN2O4 |
分子量 |
258.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




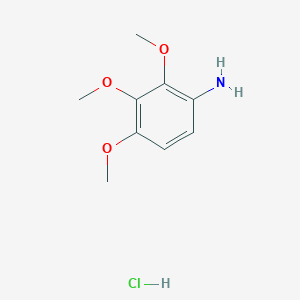

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
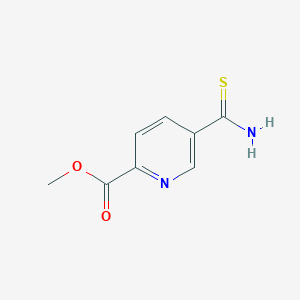
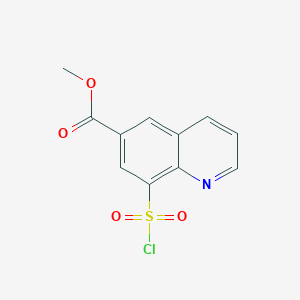
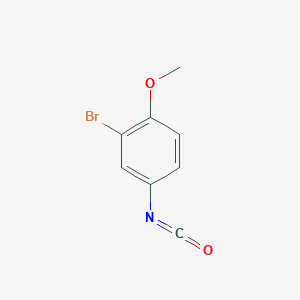
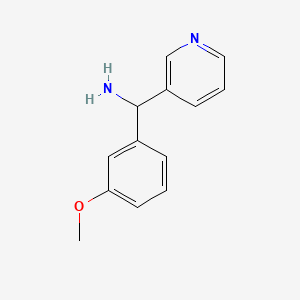
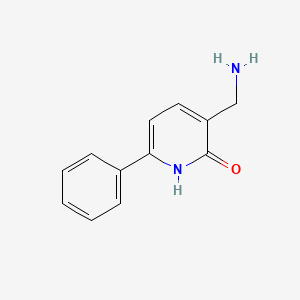
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)